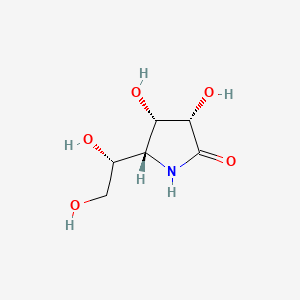
(R,S)-1-(1-(2-Hydroxyethoxy)-3-hydroxypropyl)thymine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’,5-Acyclo-thymidine is a modified nucleoside analog derived from thymidine, a pyrimidine nucleoside. This compound has garnered significant interest due to its potential applications in antiviral therapies, particularly in the treatment of human immunodeficiency virus (HIV) and other viral infections. The structural modification at the 4’ and 5’ positions of the thymidine molecule enhances its biological activity and selectivity towards specific molecular targets.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’,5-Acyclo-thymidine typically involves the modification of the thymidine molecule through a series of chemical reactions. One common method includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups at the 3’ and 5’ positions of thymidine are protected using silyl or acyl protecting groups to prevent unwanted reactions.
Formation of the 4’,5-Acyclo Moiety: The protected thymidine is then subjected to a cyclization reaction to form the 4’,5-acyclo moiety. This can be achieved using reagents such as acetic anhydride or other acylating agents under acidic or basic conditions.
Deprotection: The protecting groups are removed to yield the final 4’,5-Acyclo-thymidine product.
Industrial Production Methods
Industrial production of 4’,5-Acyclo-thymidine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Key steps include:
Large-Scale Protection and Cyclization: Using industrial-grade reagents and solvents, the protection and cyclization steps are carried out in large reactors.
Purification: The crude product is purified using techniques such as crystallization, chromatography, or recrystallization to achieve the desired purity levels.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
化学反応の分析
Types of Reactions
4’,5-Acyclo-thymidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or thiols to introduce new functional groups at specific positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Amines or thiols in the presence of a base such as triethylamine or sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups introduced at specific positions.
科学的研究の応用
4’,5-Acyclo-thymidine has a wide range of scientific research applications, including:
Antiviral Research: The compound is studied for its potential as an antiviral agent, particularly against HIV. It acts as a chain-terminating nucleoside analog, inhibiting viral replication.
Cancer Research: Researchers investigate its potential use in cancer therapy due to its ability to interfere with DNA synthesis and cell proliferation.
Biochemical Studies: The compound is used as a tool in biochemical studies to understand nucleoside metabolism and DNA synthesis.
Drug Development: It serves as a lead compound for the development of new antiviral and anticancer drugs.
作用機序
The mechanism of action of 4’,5-Acyclo-thymidine involves its incorporation into the DNA strand during replication. Once incorporated, it acts as a chain terminator, preventing further elongation of the DNA strand. This inhibition of DNA synthesis is particularly effective against rapidly replicating cells, such as viruses and cancer cells.
Molecular Targets and Pathways
HIV Reverse Transcriptase: The compound selectively inhibits HIV reverse transcriptase, an enzyme crucial for viral replication.
DNA Polymerases: It also affects cellular DNA polymerases, particularly those involved in DNA repair and replication.
類似化合物との比較
4’,5-Acyclo-thymidine can be compared with other nucleoside analogs, such as:
3’-Azido-3’-deoxythymidine (AZT): Both compounds act as chain terminators, but 4’,5-Acyclo-thymidine has a different modification at the 4’ and 5’ positions.
2’,3’-Dideoxyinosine (ddI): Similar to 4’,5-Acyclo-thymidine, ddI is used in antiviral therapy but has a different structure and mechanism of action.
Lamivudine (3TC): Another nucleoside analog used in antiviral therapy, with a different chemical structure and target specificity.
Uniqueness
The uniqueness of 4’,5-Acyclo-thymidine lies in its specific modification at the 4’ and 5’ positions, which enhances its selectivity and potency as an antiviral agent. This structural modification distinguishes it from other nucleoside analogs and contributes to its unique mechanism of action and therapeutic potential.
特性
CAS番号 |
117143-02-9 |
|---|---|
分子式 |
C10H16N2O5 |
分子量 |
244.24 g/mol |
IUPAC名 |
1-[3-hydroxy-1-(2-hydroxyethoxy)propyl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H16N2O5/c1-7-6-12(10(16)11-9(7)15)8(2-3-13)17-5-4-14/h6,8,13-14H,2-5H2,1H3,(H,11,15,16) |
InChIキー |
CHQLZIBZRVIBFN-UHFFFAOYSA-N |
正規SMILES |
CC1=CN(C(=O)NC1=O)C(CCO)OCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


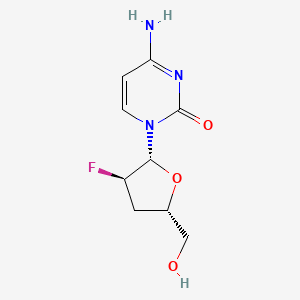
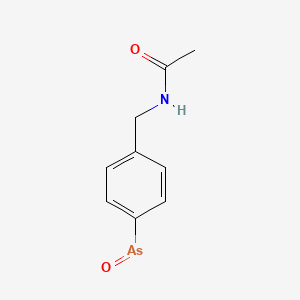
![4-Chloro-2-(dichloromethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B12804201.png)
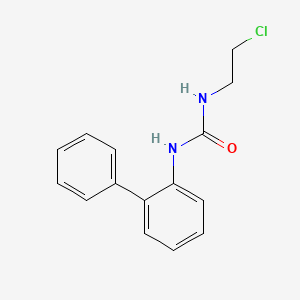
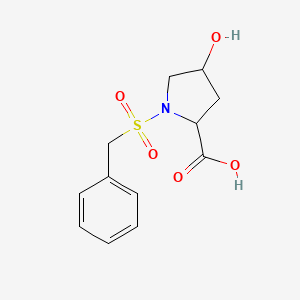
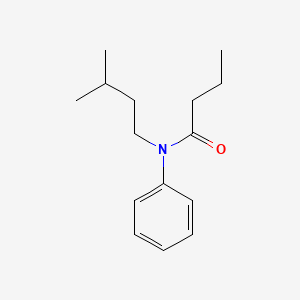
![1-Pyridin-3-ylbicyclo[2.2.2]octan-4-amine](/img/structure/B12804214.png)

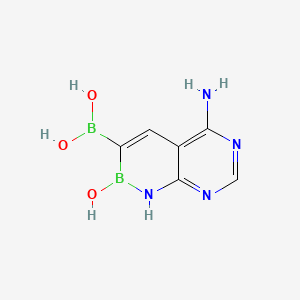
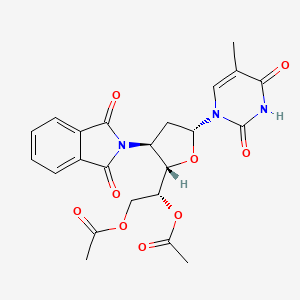

![Cyclohexanol, 2-methoxy-4-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)-](/img/structure/B12804256.png)

